![molecular formula C8H9LiN2O2 B2398443 Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate CAS No. 2138271-40-4](/img/structure/B2398443.png)
Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate
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Overview
Description
“Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate” is a chemical compound with the molecular formula C8H9LiN2O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate” is represented by the InChI string: InChI=1S/C8H10N2O2.Li/c1-5(8(11)12)7-3-2-6(9)4-10-7;/h2-5H,9H2,1H3,(H,11,12);/q;+1/p-1 .Physical And Chemical Properties Analysis
The molecular weight of “Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate” is 172.1103 .Scientific Research Applications
- Researchers explore LiAP-based electrolytes due to their potential for high ionic conductivity, stability, and safety .
- Li dendrite growth on Li metal electrodes can cause short circuits and thermal runaway in batteries. Polymer coatings containing LiAP can suppress dendrite formation, enhancing safety and stability .
- Incorporating LiAP into cathode materials, such as LiFePO4, can improve capacity retention. Adjusting the composition optimizes particle-to-particle adhesion, reducing capacity fading over cycles .
- LiAP-modified silicon anodes mitigate volume expansion during cycling. This enhances lithium-ion deblocking rates and overall electrochemical performance .
- LiAP can be part of solid composite electrolytes. For instance, Mg2B2O5 nanowires enhance Li-ion transference by promoting lithium salt dissociation and inhibiting polymer recrystallization .
Lithium-Ion Batteries (LIBs) and Electrolytes
Polymer Coatings for Li Metal Anodes
Cathode Materials and Capacity Enhancement
Silicon Anodes and Volume Expansion Control
Solid Composite Electrolytes
Future Directions
While specific future directions for “Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate” are not available, research into related compounds such as lithium salts is ongoing, with a focus on their use in treating various psychiatric conditions . Additionally, the synthesis of related compounds, such as N-(pyridin-2-yl)amides, continues to be an area of active research .
Mechanism of Action
Target of Action
The primary targets of Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate are inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .
Mode of Action
Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate interacts with its targets by inhibiting their activity . This inhibition leads to changes in the downstream signaling pathways, affecting various cellular processes .
Biochemical Pathways
The inhibition of IMPA and GSK-3 by Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate affects multiple biochemical pathways. These include the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .
Pharmacokinetics
Its pharmacokinetics is influenced by factors such as age, body weight, renal function, and drug-drug interactions .
Result of Action
The molecular and cellular effects of Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate’s action are diverse due to its impact on multiple biochemical pathways. It has neurogenic, cytoprotective, synaptic maintenance, antioxidant, anti-inflammatory, and protein homeostasis properties .
properties
IUPAC Name |
lithium;2-(5-aminopyridin-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.Li/c1-5(8(11)12)7-3-2-6(9)4-10-7;/h2-5H,9H2,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESFWJQIHHYIQX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1=NC=C(C=C1)N)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate |
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